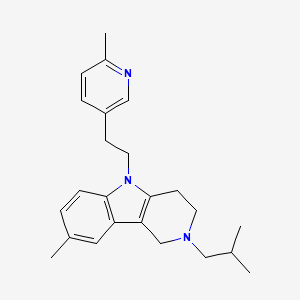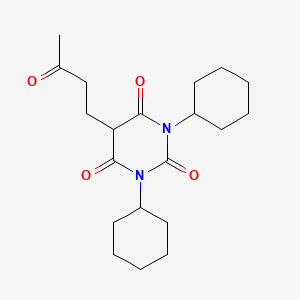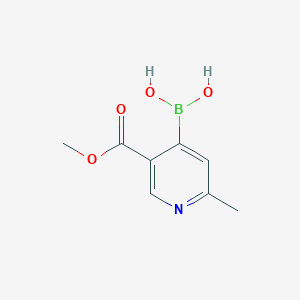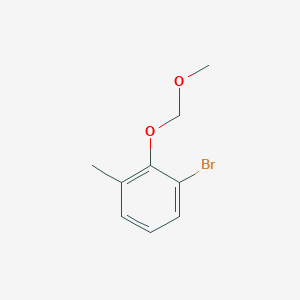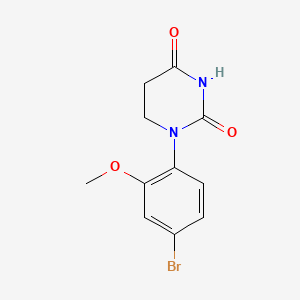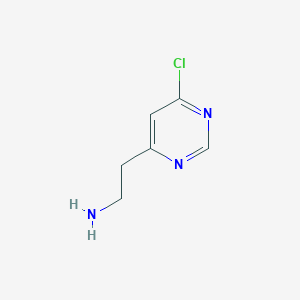![molecular formula C10H10ClN3O3 B13934804 Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)
Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-F][1,2,4]triazine family. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a triazine ring, with additional functional groups such as an ethyl ester, a chlorine atom, and a methoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with a pyrrole derivative, which undergoes a series of reactions including halogenation, esterification, and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as microwave irradiation to accelerate reaction rates and improve efficiency . Additionally, the use of transition metal catalysts can facilitate the formation of the pyrrolo[2,1-F][1,2,4]triazine core .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate for base-catalyzed substitutions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures and solvents like dioxane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,1-F][1,2,4]triazine derivatives, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid .
Applications De Recherche Scientifique
Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is a key intermediate in the synthesis of kinase inhibitors, which are used in cancer therapy.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can disrupt signaling pathways involved in cancer cell proliferation . The compound’s structure allows it to form stable interactions with the enzyme, making it an effective inhibitor .
Comparaison Avec Des Composés Similaires
Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate: This compound differs by having a methyl group instead of a methoxy group, which can affect its reactivity and applications.
N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxamide: This compound has an additional amide group, which can influence its biological activity and interactions.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H10ClN3O3 |
|---|---|
Poids moléculaire |
255.66 g/mol |
Nom IUPAC |
ethyl 4-chloro-5-methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C10H10ClN3O3/c1-3-17-10(15)6-4-14-7(8(6)16-2)9(11)12-5-13-14/h4-5H,3H2,1-2H3 |
Clé InChI |
ICUJEERHNNTKKK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN2C(=C1OC)C(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


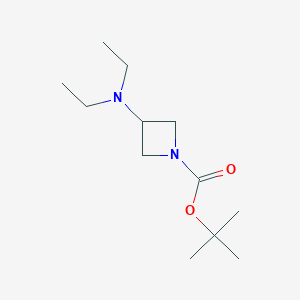
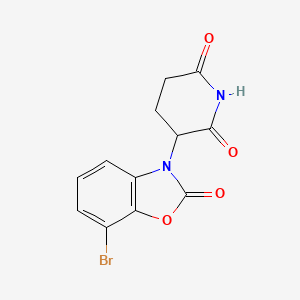
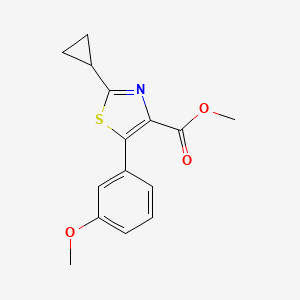
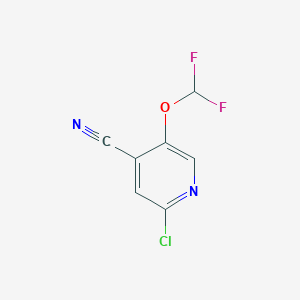
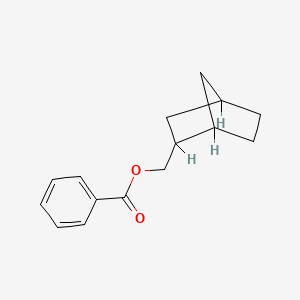
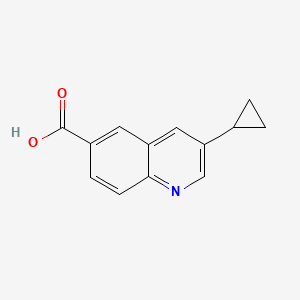
![1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate](/img/structure/B13934754.png)

